molecular formula C21H32N2O3 B11444722 N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide

N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide

Cat. No.: B11444722
M. Wt: 360.5 g/mol
InChI Key: OKQROKZDECFTIY-UHFFFAOYSA-N
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Description

N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylcarbonyl group and an ethoxyphenyl group attached to a leucinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide typically involves the following steps:

    Formation of the Cyclohexylcarbonyl Intermediate: Cyclohexylcarbonyl chloride is reacted with an appropriate amine to form the cyclohexylcarbonyl intermediate.

    Coupling with 2-Ethoxyphenylamine: The intermediate is then coupled with 2-ethoxyphenylamine under controlled conditions to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N2-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties and as a lead compound for drug development.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in various biological assays to understand its effects on cellular processes.

    Industrial Applications: The compound is investigated for its potential use in industrial processes and formulations.

Mechanism of Action

The mechanism of action of N2-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(cyclohexylcarbonyl)-N-(2-methoxyphenyl)leucinamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N~2~-(cyclohexylcarbonyl)-N-(2-hydroxyphenyl)leucinamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

N~2~-(cyclohexylcarbonyl)-N-(2-ethoxyphenyl)leucinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(2-ethoxyanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H32N2O3/c1-4-26-19-13-9-8-12-17(19)22-21(25)18(14-15(2)3)23-20(24)16-10-6-5-7-11-16/h8-9,12-13,15-16,18H,4-7,10-11,14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

OKQROKZDECFTIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC(C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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